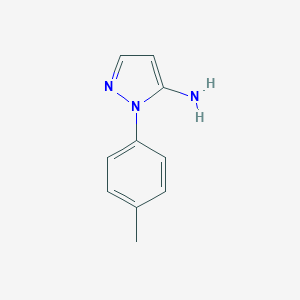

1-(P-Tolyl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-2-4-9(5-3-8)13-10(11)6-7-12-13/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMMBTKYMRHQCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50616135 | |

| Record name | 1-(4-Methylphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14678-99-0 | |

| Record name | 1-(4-Methylphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(p-Tolyl)-1H-pyrazol-5-amine

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(p-Tolyl)-1H-pyrazol-5-amine, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities. This document outlines a reliable synthetic protocol, details the underlying chemical principles, and provides a thorough guide to the characterization of the title compound.

Introduction: The Significance of 5-Aminopyrazoles

5-Aminopyrazoles are a versatile class of heterocyclic compounds that serve as crucial building blocks in the synthesis of a variety of biologically active molecules.[1][2] The presence of a reactive amino group and the aromatic pyrazole ring allows for diverse functionalization, leading to the development of compounds with potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.[2] The title compound, 1-(p-tolyl)-1H-pyrazol-5-amine, incorporates a p-tolyl group, which can influence its pharmacokinetic and pharmacodynamic properties.

Retrosynthetic Analysis and Synthetic Strategy

A common and effective method for the synthesis of 5-aminopyrazoles involves the condensation of a hydrazine derivative with a β-ketonitrile.[3] This approach is favored due to the ready availability of starting materials and the generally high yields of the cyclization reaction.

Our retrosynthetic analysis of 1-(p-tolyl)-1H-pyrazol-5-amine identifies p-tolylhydrazine and a suitable β-ketonitrile, such as malononitrile or cyanoacetaldehyde, as the key starting materials. The forward synthesis, therefore, involves the nucleophilic attack of the hydrazine onto the carbonyl or an activated carbon of the β-ketonitrile, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Experimental Protocol: Synthesis of 1-(p-Tolyl)-1H-pyrazol-5-amine

This section details a robust, step-by-step procedure for the synthesis of 1-(p-tolyl)-1H-pyrazol-5-amine. The protocol is designed to be self-validating, with clear checkpoints for reaction monitoring.

Materials and Reagents

-

p-Tolylhydrazine hydrochloride

-

Malononitrile

-

Sodium ethoxide

-

Ethanol (absolute)

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Rotary evaporator

Reaction Workflow Diagram

Caption: Synthetic workflow for 1-(p-Tolyl)-1H-pyrazol-5-amine.

Step-by-Step Procedure

-

Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-tolylhydrazine hydrochloride (1 equivalent) in absolute ethanol. To this solution, add a freshly prepared solution of sodium ethoxide in ethanol (1.1 equivalents) dropwise at room temperature. Stir the mixture for 15 minutes.

-

Addition of β-Ketonitrile: Add malononitrile (1 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-water. Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2, then neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 1-(p-tolyl)-1H-pyrazol-5-amine.

Characterization of 1-(p-Tolyl)-1H-pyrazol-5-amine

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₁N₃ |

| Molecular Weight | 173.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Varies, typically in the range of 100-150 °C for similar compounds |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 1-(p-tolyl)-1H-pyrazol-5-amine based on the analysis of analogous compounds.[4][5][6][7][8]

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 4H, Ar-H), 7.55 (d, 1H, pyrazole-H), 5.60 (d, 1H, pyrazole-H), 3.80 (br s, 2H, NH₂), 2.35 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 150.0 (C-NH₂), 140.0 (Ar-C), 138.0 (Ar-C), 130.0 (Ar-CH), 125.0 (Ar-CH), 120.0 (pyrazole-CH), 95.0 (pyrazole-CH), 21.0 (CH₃) |

| FTIR (KBr, cm⁻¹) | 3400-3200 (N-H stretching), 3100-3000 (Ar C-H stretching), 1620 (C=N stretching), 1580 (N-H bending), 1510 (Ar C=C stretching) |

| Mass Spectrometry (EI) | m/z (%): 173 (M⁺, 100), 158, 130, 117, 91, 77, 65 |

Characterization Workflow Diagram

Caption: Workflow for the characterization of 1-(p-Tolyl)-1H-pyrazol-5-amine.

Mechanistic Insights

The formation of the 5-aminopyrazole ring proceeds through a well-established reaction mechanism. The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen of p-tolylhydrazine onto one of the electrophilic nitrile carbons of malononitrile. This is followed by a series of proton transfers and a subsequent intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the second nitrile group. The final step involves tautomerization to yield the stable aromatic 5-aminopyrazole ring. The use of a base like sodium ethoxide is crucial to deprotonate the hydrazine hydrochloride and to facilitate the initial nucleophilic addition.

Conclusion

This technical guide provides a comprehensive framework for the successful synthesis and characterization of 1-(p-tolyl)-1H-pyrazol-5-amine. The outlined protocol, based on established synthetic methodologies for 5-aminopyrazoles, offers a reliable and reproducible route to this valuable heterocyclic building block. The detailed characterization data provides a benchmark for researchers to confirm the identity and purity of their synthesized compound. The insights into the reaction mechanism further enhance the understanding of the underlying chemical principles. This guide is intended to empower researchers in their efforts to explore the potential of novel pyrazole derivatives in the field of medicinal chemistry and drug development.

References

-

Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

-

Al-Ostoot, F. H., K. M. Al-Tifi, and A. A. M. Al-Malah. "Synthesis of novel 5-amino-1-aroylpyrazoles." ResearchGate, 2025. [Link]

-

El-naggar, M., et al. "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH." RSC Advances, vol. 12, no. 45, 2022, pp. 29471-29482. [Link]

-

GSRI. "3-METHYL-1-(P-TOLYL)-1H-PYRAZOL-5-AMINE." gsrs.ncats.nih.gov. [Link]

-

Hassan, A. S., et al. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules, vol. 13, no. 8, 2008, pp. 1949-1962. [Link]

-

Hassanien, R., et al. "DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution." Scientific Reports, vol. 12, no. 1, 2022, p. 17691. [Link]

-

NIST. "1H-Pyrazol-5-amine, 3-methyl-1-phenyl-." NIST WebBook. [Link]

-

Popielarska, H., Myka, A., Drabińska, B., & Kujawski, J. (2018). Pochodne pirazolowe. Wyzwanie współczesnej chemii akademickiej i przemysłowej. Przemysł Chemiczny, 97(9), 1486-1492. [Link]

-

SpectraBase. "1-Methyl-5-(p-tolyl)-1H-pyrazole." SpectraBase. [Link]

-

SpectraBase. "1-Methyl-5-(p-tolyl)-1H-pyrazole - Optional[13C NMR] - Chemical Shifts." SpectraBase. [Link]

-

The Royal Society of Chemistry. "1H-NMR: 2-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1yl)(phenyl)methyl)malononitrile (PZ-2)." The Royal Society of Chemistry. [Link]

-

Zare, A., et al. "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH." RSC Advances, vol. 12, no. 45, 2022, pp. 29471-29482. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-(4-Methylphenyl)-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive overview of the predominant synthetic pathway for 1-(4-methylphenyl)-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The core of this synthesis involves the cyclocondensation of a β-ketonitrile with a substituted hydrazine. This document elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and presents relevant data in a structured format for clarity and reproducibility. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction and Significance

1-(4-Methylphenyl)-1H-pyrazol-5-amine belongs to the 5-aminopyrazole class of heterocyclic compounds. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules.[1] The diverse pharmacological activities associated with 5-aminopyrazole derivatives, including their roles as kinase inhibitors, antagonists for various receptors, and antibacterial agents, underscore the importance of robust and well-understood synthetic routes.[1] Specifically, 1-(4-methylphenyl)-1H-pyrazol-5-amine has been investigated for its potential as an NPY5 antagonist.[1] A reliable and scalable synthesis is therefore crucial for further research and development in this area.

Core Synthesis Pathway: Cyclocondensation of a β-Ketonitrile with (4-Methylphenyl)hydrazine

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[1][2][3] This approach is favored for its efficiency and the ready availability of the starting materials.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, 1-(4-methylphenyl)-1H-pyrazol-5-amine, points to two key synthons: (4-methylphenyl)hydrazine and a suitable three-carbon β-ketonitrile. The most direct precursor for the pyrazole core is 3-oxopropanenitrile (cyanoacetaldehyde).

Reaction Mechanism

The reaction proceeds through a well-established two-step mechanism:

-

Hydrazone Formation: The synthesis initiates with a nucleophilic attack of the terminal nitrogen atom of (4-methylphenyl)hydrazine on the electrophilic carbonyl carbon of 3-oxopropanenitrile. This is followed by the elimination of a water molecule to form an intermediate hydrazone.[1]

-

Intramolecular Cyclization: The second step involves an intramolecular nucleophilic attack by the other nitrogen atom of the hydrazine moiety on the carbon atom of the nitrile group. This cyclization step leads to the formation of the five-membered pyrazole ring, yielding the final product, 1-(4-methylphenyl)-1H-pyrazol-5-amine.[1]

dot graph "Reaction_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Reactants Reactant1 [label="3-Oxopropanenitrile\n(β-Ketonitrile)"]; Reactant2 [label="(4-Methylphenyl)hydrazine"];

// Intermediate Intermediate [label="Hydrazone Intermediate"];

// Product Product [label="1-(4-Methylphenyl)-1H-pyrazol-5-amine"];

// Arrows Reactant1 -> Intermediate [label=" Nucleophilic Attack\n(Hydrazine on Carbonyl)"]; Reactant2 -> Intermediate; Intermediate -> Product [label=" Intramolecular Cyclization\n(Nitrogen on Nitrile)"];

// Styling Reactant1 [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactant2 [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [fillcolor="#FBBC05", fontcolor="#202124"]; Product [fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption { label = "Fig. 1: Reaction mechanism for the synthesis of 1-(4-Methylphenyl)-1H-pyrazol-5-amine."; fontsize = 10; fontname = "Arial"; } }

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 1-(4-methylphenyl)-1H-pyrazol-5-amine. Safety precautions should be strictly followed, and the reaction should be carried out in a well-ventilated fume hood.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| (4-Methylphenyl)hydrazine hydrochloride | C₇H₁₁ClN₂ | 158.63 | 1.0 eq |

| 3-Oxopropanenitrile | C₃H₃NO | 69.06 | 1.1 eq |

| Ethanol (absolute) | C₂H₅OH | 46.07 | Solvent |

| Triethylamine | (C₂H₅)₃N | 101.19 | 1.2 eq |

| Diethyl ether | (C₂H₅)₂O | 74.12 | For extraction |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent |

Synthesis of the Starting Material: 3-Oxopropanenitrile

Due to its inherent instability, 3-oxopropanenitrile is often synthesized and used in situ or prepared from a stable precursor.[4][5] A common approach involves the acid-catalyzed hydrolysis of its diethyl acetal, 3,3-diethoxypropanenitrile.[4]

Step 1: Synthesis of 3,3-diethoxypropanenitrile (Cyanoacetaldehyde Diethyl Acetal)

This protocol is adapted from established procedures for the synthesis of cyanoacetaldehyde acetals.[4]

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To a stirred solution of β-chloroacrylonitrile in absolute ethanol, add the sodium ethoxide solution dropwise over 45 minutes, maintaining the temperature at 30°C.

-

Stir the reaction mixture for an additional four hours.

-

Remove the precipitated sodium chloride by filtration.

-

Evaporate the ethanol from the filtrate and purify the residual liquid by vacuum distillation to yield 3,3-diethoxypropanenitrile.[4]

Step 2: Hydrolysis to 3-Oxopropanenitrile

-

Dissolve 3,3-diethoxypropanenitrile in a suitable solvent.

-

Add a dilute aqueous acid (e.g., hydrochloric acid) and stir the mixture at room temperature.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, neutralize the mixture with a mild base (e.g., sodium bicarbonate solution).

-

Extract the aqueous mixture with an organic solvent.

-

Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield crude 3-oxopropanenitrile. This crude product is typically used immediately in the subsequent step.[4]

Synthesis of 1-(4-Methylphenyl)-1H-pyrazol-5-amine

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4-methylphenyl)hydrazine hydrochloride (1.0 eq) in absolute ethanol.

-

Add triethylamine (1.2 eq) to the solution to liberate the free hydrazine base.

-

To this solution, add a solution of freshly prepared 3-oxopropanenitrile (1.1 eq) in ethanol dropwise.

-

Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 1-(4-methylphenyl)-1H-pyrazol-5-amine.

dot graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="Starting Materials:\n(4-Methylphenyl)hydrazine HCl\n3-Oxopropanenitrile"]; Reaction [label="Cyclocondensation Reaction\n(Ethanol, Reflux)"]; Workup [label="Aqueous Workup and Extraction"]; Purification [label="Purification\n(Column Chromatography/Recrystallization)"]; Product [label="Pure 1-(4-Methylphenyl)-1H-pyrazol-5-amine"];

// Edges Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product;

// Styling Start [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [fillcolor="#FBBC05", fontcolor="#202124"]; Purification [fillcolor="#FBBC05", fontcolor="#202124"]; Product [fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption { label = "Fig. 2: General experimental workflow for the synthesis."; fontsize = 10; fontname = "Arial"; } }

Characterization

The synthesized 1-(4-methylphenyl)-1H-pyrazol-5-amine should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the p-tolyl group, protons of the pyrazole ring, amine protons, and methyl protons. |

| ¹³C NMR | Carbons of the p-tolyl group and the pyrazole ring. |

| Mass Spec. | Molecular ion peak corresponding to the mass of the product (C₁₀H₁₁N₃, MW: 173.22). |

| IR Spec. | N-H stretching vibrations of the amine group, C=N and C=C stretching of the pyrazole ring. |

| Melting Point | A sharp melting point indicates high purity. |

Conclusion

The cyclocondensation of (4-methylphenyl)hydrazine with 3-oxopropanenitrile provides a reliable and efficient pathway for the synthesis of 1-(4-methylphenyl)-1H-pyrazol-5-amine. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are essential for achieving high yields and purity of this valuable heterocyclic compound. The methodology described in this guide is robust and can be adapted for the synthesis of other substituted 5-aminopyrazole derivatives, thereby facilitating further exploration of their therapeutic potential.

References

-

Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

-

El-faham, A., & El-sayed, I. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 14(22), 15637-15671. [Link]

-

Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link]

Sources

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Foreword: The Strategic Value of the 5-Aminopyrazole Scaffold

An In-Depth Technical Guide to 1-(p-Tolyl)-1H-pyrazol-5-amine (CAS: 14678-99-0)

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, celebrated for its metabolic stability and versatile biological activities.[1][2] Among its many derivatives, the 5-aminopyrazole scaffold stands out as a "privileged" structure—a molecular framework that is repeatedly found in potent, biologically active compounds.[3][4] Its true power lies in its synthetic adaptability; the 5-amino group serves as a highly versatile handle for chemical modification, enabling the construction of complex fused heterocyclic systems with a wide spectrum of pharmacological applications, from anticancer and antimicrobial to anti-inflammatory agents.[3][5][6] This guide focuses on a key exemplar of this class: 1-(p-tolyl)-1H-pyrazol-5-amine. By elucidating its synthesis, properties, and reactivity, we aim to provide researchers with the foundational knowledge required to unlock its full potential in drug discovery and development.

Physicochemical and Structural Properties

1-(p-Tolyl)-1H-pyrazol-5-amine, also known as 1-(4-methylphenyl)-1H-pyrazol-5-amine, is a solid organic compound that serves as a crucial intermediate in organic synthesis.[7] The incorporation of the p-tolyl group influences the molecule's solubility, lipophilicity, and potential for π-π stacking interactions within biological targets.

| Property | Value | Source(s) |

| CAS Number | 14678-99-0 | [7] |

| Molecular Formula | C₁₀H₁₁N₃ | [7] |

| Molecular Weight | 173.22 g/mol | [8] |

| Appearance | Solid (typically off-white to light yellow) | |

| InChI Key | VDMMBTKYMRHQCI-UHFFFAOYSA-N | [7] |

Structural Diagram: 1-(p-Tolyl)-1H-pyrazol-5-amine

Caption: Chemical structure of 1-(p-tolyl)-1H-pyrazol-5-amine.

Synthesis and Mechanistic Insights

The most prevalent and efficient synthesis of 5-aminopyrazoles involves the cyclocondensation reaction between a hydrazine derivative and a β-ketonitrile.[4] For the title compound, this translates to the reaction of p-tolylhydrazine with a suitable three-carbon nitrile component.

Core Synthetic Pathway

The synthesis is logically approached via the reaction of p-tolylhydrazine hydrochloride with 3-oxopropanenitrile (cyanoacetaldehyde) or a more stable equivalent like 3,3-diethoxypropanenitrile. The use of p-tolylhydrazine is critical, as it directly installs the desired p-tolyl substituent at the N1 position of the pyrazole ring.

Caption: General synthetic workflow for 1-(p-tolyl)-1H-pyrazol-5-amine.

Detailed Experimental Protocol (Prophetic)

This protocol is a representative example based on established methodologies for analogous compounds.[4][9]

-

Preparation of p-Tolylhydrazine:

-

Diazotization: Dissolve p-toluidine (1.0 eq) in 2.5 M hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Reduction: In a separate flask, prepare a solution of sodium sulfite (2.5 eq) in water. Cool this solution to 0-5 °C and add the previously prepared diazonium salt solution slowly, ensuring the temperature remains below 10 °C.

-

Hydrolysis & Isolation: After the addition is complete, heat the mixture to 70-80 °C for 1-2 hours. Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH) to precipitate p-tolylhydrazine. Filter the solid, wash with cold water, and dry under vacuum.

-

-

Cyclocondensation to form 1-(p-Tolyl)-1H-pyrazol-5-amine:

-

Reaction Setup: To a solution of p-tolylhydrazine (1.0 eq) in ethanol, add 3-oxopropanenitrile (1.1 eq) and a catalytic amount of glacial acetic acid.

-

Reflux: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Pour the resulting residue into ice-cold water to precipitate the crude product.

-

Final Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 1-(p-tolyl)-1H-pyrazol-5-amine.

-

Mechanistic Rationale

The choice of a β-ketonitrile is crucial; its bifunctional nature (a carbonyl or equivalent and a nitrile group) is perfectly suited for reaction with the two nucleophilic nitrogen atoms of hydrazine. The reaction proceeds via an initial condensation between the more nucleophilic nitrogen of p-tolylhydrazine and the carbonyl group of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining -NH group attacks the electrophilic carbon of the nitrile. Tautomerization of the resulting imine then yields the stable aromatic 5-aminopyrazole ring.[4]

Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | ~2.3-2.4 ppm: Singlet, 3H (Aromatic -CH₃).~5.5-6.0 ppm: Doublet, 1H (Pyrazole C4-H).~4.0-5.0 ppm: Broad singlet, 2H (Exocyclic -NH₂).~7.2-7.3 ppm: Doublet, 2H (Aromatic protons ortho to -CH₃).~7.5-7.6 ppm: Doublet, 2H (Aromatic protons ortho to pyrazole).~7.7-7.8 ppm: Doublet, 1H (Pyrazole C3-H). |

| ¹³C NMR | ~21.0 ppm: Aromatic -CH₃.~95-100 ppm: Pyrazole C4.~120-125 ppm: Aromatic CH (ortho to pyrazole).~130 ppm: Aromatic CH (ortho to -CH₃).~135-140 ppm: Aromatic quaternary carbons.~140-145 ppm: Pyrazole C3.~150-155 ppm: Pyrazole C5 (bearing the amino group). |

| FT-IR (cm⁻¹) | 3300-3450: N-H stretching (asymmetric and symmetric) of the primary amine.3000-3100: Aromatic C-H stretching.2850-2950: Aliphatic C-H stretching (-CH₃).~1620-1640: N-H scissoring (bending) vibration.1580-1610: C=N and C=C stretching vibrations of the pyrazole and aromatic rings.~820: Out-of-plane C-H bending for a 1,4-disubstituted (para) benzene ring. |

| Mass Spec (EI) | Expected M⁺: 173.11 (corresponding to C₁₀H₁₁N₃).Key Fragments: Loss of N₂, HCN, and fragmentation of the p-tolyl group (m/z 91, tropylium ion). |

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-(p-tolyl)-1H-pyrazol-5-amine stems from the high reactivity of its exocyclic amino group, which serves as a prime nucleophilic site for building molecular complexity.[3][12]

Caption: Key reaction pathways for 1-(p-tolyl)-1H-pyrazol-5-amine.

N-Acylation and N-Sulfonylation

The amino group readily reacts with acylating agents (e.g., acetyl chloride, benzoyl chloride) and sulfonylating agents (e.g., tosyl chloride) in the presence of a base (like pyridine or triethylamine) to form stable amides and sulfonamides, respectively.[12] This reaction is fundamental for introducing diverse side chains and modifying the compound's physicochemical properties.

Condensation and Schiff Base Formation

Reaction with aldehydes and ketones, typically under mild acidic catalysis, leads to the formation of N-arylidenepyrazol-5-amines, commonly known as Schiff bases.[12] These imines are not just stable products but also versatile intermediates for further synthetic transformations, including reduction to secondary amines or participation in cycloaddition reactions.

Cyclocondensation to Fused Systems

This is arguably the most powerful application of 5-aminopyrazoles in drug discovery. The N1 nitrogen and the exocyclic amino group can act in concert as a binucleophilic system to react with 1,3-dielectrophiles, such as β-diketones, β-ketoesters, and α,β-unsaturated ketones.[3][13] This strategy provides direct access to a variety of fused heterocyclic scaffolds of high medicinal importance:

-

Pyrazolo[1,5-a]pyrimidines: Formed by reaction with 1,3-diketones. These scaffolds are known to possess kinase inhibitory, anticancer, and antimicrobial activities.[3]

-

Pyrazolo[3,4-b]pyridines: Synthesized via reaction with α,β-unsaturated ketones. This core is present in compounds investigated for various therapeutic applications.[13]

Applications in Drug Discovery and Development

1-(p-tolyl)-1H-pyrazol-5-amine is not typically an active pharmaceutical ingredient itself, but rather a high-value starting material for the synthesis of bioactive molecules. Its derivatives have been explored for a multitude of therapeutic targets.[5][6]

Scaffold for Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold, directly accessible from 5-aminopyrazoles, is a well-established core in the design of protein kinase inhibitors for oncology. The pyrazole ring often acts as a hinge-binding motif, while substituents derived from the starting materials can be tailored to occupy specific pockets in the ATP-binding site of the target kinase.

Precursor for Antimicrobial and Antiviral Agents

The diverse electronic and hydrogen-bonding capabilities of the pyrazole core make it an attractive scaffold for antimicrobial drug design.[1] Fused pyrazole systems derived from 1-(p-tolyl)-1H-pyrazol-5-amine can be elaborated to target essential enzymes in bacteria, fungi, or viruses.

Building Block for CNS-Active Agents

Derivatives of 5-aminopyrazole have been investigated as antagonists for various receptors in the central nervous system (CNS), including corticotrophin-releasing factor-1 (CRF-1) receptors and neuropeptide Y (NPY) receptors, suggesting potential applications in treating anxiety, depression, and other neurological disorders.[4]

Conclusion

1-(p-tolyl)-1H-pyrazol-5-amine is a synthetically tractable and highly versatile building block. Its true value is realized in its ability to serve as a platform for generating diverse and complex molecular architectures, particularly fused heterocyclic systems. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, empowers medicinal chemists and drug development professionals to strategically employ this scaffold in the rational design of next-generation therapeutics.

References

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2022). National Institutes of Health (NIH). [Link]

-

Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024). ACS Publications. [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PubMed Central. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]

-

Overview on Biological Activities of Pyrazole Derivatives. (2022). Springer. [Link]

-

Supporting Information. (n.d.). Beilstein Archives. [Link]

-

Crystal structure of 3-(thiophen-2-yl)-5-(p-tolyl)- 4,5-dihydro-1H-pyrazole-1-carboxamide. (2016). De Gruyter. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. [Link]

- Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone. (n.d.).

-

Crystal structure of 1-(p-tolylphenyl)-4-(2-furoyl)-3-methyl-1H-pyrazol-5-ol, C16H14N2O3. (n.d.). De Gruyter. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. (n.d.). PubChem. [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). ScienceDirect. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011). National Institutes of Health (NIH). [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. 1-p-Tolyl-1H-pyrazol-5-amine CAS 14678-99-0 Sigma-Aldrich [sigmaaldrich.com]

- 8. 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- | C11H13N3 | CID 112855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. beilstein-archives.org [beilstein-archives.org]

- 11. jocpr.com [jocpr.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

Biological Activity Screening of Novel Pyrazole Derivatives

An In-Depth Technical Guide:

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in drug discovery.[1][2][3] Its unique structural features, including hydrogen bonding capabilities and steric versatility, allow for interaction with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs incorporating the pyrazole core, such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and various kinase inhibitors for cancer therapy.[3][4][5] The continued exploration of novel pyrazole derivatives is therefore a highly promising avenue for identifying next-generation therapeutics against a spectrum of diseases, including cancer, inflammation, and infectious diseases.[2][6][7]

This guide provides a comprehensive framework for the systematic biological activity screening of newly synthesized pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the strategic rationale behind each stage of the screening cascade. We will explore the journey from a library of novel compounds to the identification of a validated "hit" and, ultimately, a promising lead candidate.

Chapter 1: The Strategic Framework for a Robust Screening Cascade

A successful screening campaign is not a linear path but a multi-stage, iterative process designed to efficiently filter a large library of compounds down to a small number of high-quality candidates. The core principle is to employ a tiered approach, starting with broad, high-throughput methods and progressing to more complex, resource-intensive assays. This "fail fast, fail early" philosophy conserves resources by eliminating unsuitable compounds at the earliest possible stage.[8]

The overall workflow is a self-validating system, incorporating decision points and feedback loops to ensure data integrity and confidence in candidate progression.

Caption: The Drug Discovery Screening Cascade.

Chapter 2: Foundational Screening: In Silico Analysis

Before committing to expensive and time-consuming wet lab experiments, computational methods can provide invaluable insights to prioritize the most promising candidates within a pyrazole library.[9]

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a compound within the active site of a target protein.[10][11] For pyrazole derivatives, common targets include protein kinases (e.g., EGFR, CDKs), cyclooxygenase (COX) enzymes, and microbial enzymes.[10][12][13] By modeling these interactions, we can hypothesize binding modes and rank compounds based on their predicted binding energy. A lower binding energy generally suggests a more stable interaction.[14]

Causality Behind this Choice: Docking allows for the rapid, virtual screening of thousands of compounds, filtering out those that are sterically or electronically incompatible with the target's active site. This significantly enriches the starting library for molecules with a higher probability of being active, maximizing the efficiency of subsequent in vitro assays.[14]

ADMET Prediction

A compound's journey to becoming a drug is dictated by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[15][16] Early prediction of these parameters is critical, as poor pharmacokinetics and toxicity are major causes of drug candidate failure.[16] Numerous computational models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential hepatotoxicity.[9][17]

Trustworthiness of this Protocol: While in silico predictions are not a substitute for experimental data, they serve as a crucial filtering step. By flagging compounds with predicted liabilities (e.g., poor absorption, high toxicity), the ADMET screen ensures that resources are focused on molecules with more "drug-like" properties.[15]

Table 1: Representative In Silico Screening Data for Novel Pyrazole Derivatives

| Compound ID | Target Protein | Docking Score (kcal/mol) | Predicted Oral Absorption (%) | Predicted Hepatotoxicity (0-1) | Recommendation |

| PZD-001 | CDK2 | -9.8 | 92 | 0.15 | Proceed to HTS |

| PZD-002 | CDK2 | -7.2 | 85 | 0.21 | Proceed to HTS |

| PZD-003 | COX-2 | -10.5 | 95 | 0.30 | Proceed to HTS |

| PZD-004 | CDK2 | -5.1 | 65 | 0.45 | Low Priority |

| PZD-005 | COX-2 | -9.9 | 45 | 0.88 | Deprioritize (Poor Absorption/Toxicity) |

Chapter 3: Primary In Vitro Screening: Identifying "Hits"

This phase involves testing the prioritized library against a biological target using high-throughput screening (HTS) methods. HTS utilizes automation and miniaturization to test thousands of compounds quickly and efficiently.[18][19][20] The goal is to identify "hits"—compounds that demonstrate a predefined level of activity in a primary assay.

Anticancer Activity Screening

A major application of pyrazole derivatives is in oncology, particularly as kinase inhibitors.[21][22]

3.1.1 Primary Assay: Cell Viability (MTT Assay) The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability or proliferation.[23][24][25] It is a robust, inexpensive, and easily automated assay for initial cytotoxicity screening against various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[22][26]

Experimental Protocol: In Vitro Cytotoxicity MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Treat the cells with a single, high concentration (e.g., 10 or 30 µM) for the primary screen. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. A compound causing a significant reduction in viability (e.g., >50%) is considered a "hit".

Table 2: Representative Primary Anticancer Screening Data (MTT Assay, 10 µM)

| Compound ID | Target Cell Line | % Cell Viability (vs. Control) | Status |

| PZD-001 | A549 (Lung) | 15.2% | Hit |

| PZD-002 | A549 (Lung) | 88.9% | Inactive |

| PZD-003 | A549 (Lung) | 95.4% | Inactive |

| PZD-007 | MCF-7 (Breast) | 45.1% | Hit |

| PZD-008 | HCT-116 (Colon) | 22.7% | Hit |

Anti-inflammatory Activity Screening

3.2.1 Primary Assay: In Vitro COX-2 Inhibition Assay A biochemical assay is used to directly measure the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for producing inflammatory prostaglandins.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

-

Assay Preparation: In a 96-well plate, add assay buffer, heme, and purified recombinant human COX-2 enzyme.

-

Inhibitor Addition: Add the pyrazole derivatives at a fixed concentration (e.g., 10 µM). Include a vehicle control (DMSO) and a positive control (Celecoxib).

-

Pre-incubation: Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid (the substrate) to initiate the enzymatic reaction.

-

Incubation: Incubate for 10 minutes at 37°C.

-

Detection: Stop the reaction and use a colorimetric or fluorescent-based Prostaglandin E2 (PGE2) immunoassay kit to measure the amount of PGE2 produced.

Antimicrobial Activity Screening

Many pyrazole derivatives have demonstrated potent antibacterial and antifungal activities.[3][4][29]

Experimental Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus) corresponding to a specific cell density.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the pyrazole compounds in a suitable broth medium.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (e.g., Ciprofloxacin), a negative (no compound) control, and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4][6] This can be assessed visually or by measuring the optical density at 600 nm.

Chapter 4: Hit Validation and Mechanistic Elucidation

A "hit" from a primary screen is not a guaranteed success; it is merely a starting point. This phase is dedicated to confirming the activity and beginning to understand how the compound works.

Dose-Response Analysis and IC₅₀ Determination

Hits must be re-tested using a range of concentrations to establish a dose-response relationship and calculate the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value is a critical measure of a compound's potency and is essential for comparing different derivatives and conducting structure-activity relationship (SAR) studies.[21]

Mechanistic Assays: Unveiling the "How"

For anticancer hits, a key question is whether the observed cytotoxicity is due to the inhibition of a specific target, such as a protein kinase.

4.2.1 Target Engagement: Cell-Based Kinase Inhibition Assay If a compound was designed to inhibit a specific kinase (e.g., CDK2), a Western blot can be used to confirm that the compound engages and inhibits its target within the cell. This is achieved by measuring the phosphorylation status of a known downstream substrate of that kinase.

Caption: Inhibition of the CDK/Rb pathway by a pyrazole compound.[1]

Experimental Protocol: Western Blot for Phospho-Rb

-

Cell Culture & Treatment: Seed A549 cells and treat them with the pyrazole inhibitor (PZD-001) at various concentrations (e.g., 0.5x, 1x, and 5x the IC₅₀) for a set time (e.g., 24 hours). Include a vehicle control.

-

Protein Extraction: Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.[1]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Retinoblastoma protein (p-Rb).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. A decrease in the p-Rb signal with increasing compound concentration indicates successful inhibition of CDK2 in the cell.

-

Loading Control: Re-probe the membrane with an antibody for total Rb or a housekeeping protein (e.g., β-actin) to ensure equal protein loading.

Caption: The experimental workflow for Western Blot analysis.

Table 3: Representative Kinase Inhibition Data for PZD-001

| Kinase Target | Biochemical IC₅₀ (nM) | Cellular Target Engagement (p-Rb reduction) | Selectivity Notes |

| CDK2 | 25 | Yes (Dose-dependent) | Potent Target |

| CDK1 | 45 | Yes | 1.8-fold less selective |

| CDK9 | 850 | Not significant | >30-fold selective |

| EGFR | >10,000 | No | Highly selective |

| VEGFR2 | >10,000 | No | Highly selective |

Chapter 5: Data Analysis, Interpretation, and the Path Forward

The culmination of the screening cascade is the integration of all data to select the most promising compounds for lead optimization. A validated hit should possess:

-

Potency: A low IC₅₀ value against the intended target.

-

Mechanism of Action: Confirmed engagement with the target in a cellular context.

-

Selectivity: Minimal activity against off-target proteins to reduce potential side effects.

-

Favorable ADMET Profile: Good predicted drug-like properties.

For an anti-inflammatory candidate, selectivity for COX-2 over COX-1 is a critical parameter to minimize gastrointestinal side effects.[27]

Table 4: Anti-inflammatory Profile for PZD-003

| Compound ID | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Cytokine Suppression (LPS-stimulated RAW 264.7) |

| PZD-003 | 0.05 | 5.5 | 110 | 78% IL-6 reduction at 1 µM |

| Celecoxib (Ref) | 0.04 | 6.0 | 150 | 85% IL-6 reduction at 1 µM |

The data for PZD-003 shows potent and selective COX-2 inhibition, comparable to the standard drug Celecoxib, and confirms its anti-inflammatory effect in a relevant cell model by reducing cytokine production.[27] This compound would be an excellent candidate to advance into the lead optimization phase, where medicinal chemists would synthesize new analogs to further improve its potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

References

-

Title: Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Source: PubMed, 2014. URL: [Link]

-

Title: High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Source: Linquip, 2023. URL: [Link]

-

Title: From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Source: Preprints.org, 2024. URL: [Link]

-

Title: Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Source: Saudi Journal of Biological Sciences, 2016. URL: [Link]

-

Title: Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Source: MDPI, 2023. URL: [Link]

-

Title: ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Source: RSC Publishing, 2018. URL: [Link]

-

Title: Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Source: MDPI, 2012. URL: [Link]

-

Title: High-throughput screening as a method for discovering new drugs. Source: Drug Target Review, 2020. URL: [Link]

-

Title: High Throughput Screening (HTS) of Novel Bioactive Compounds. Source: Ramot, Tel Aviv University. URL: [Link]

-

Title: SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. Source: International Journal of Pharmaceutical Sciences and Research, 2023. URL: [Link]

-

Title: Transformer-Driven ADMET Screening for Efficient Drug Evaluation. Source: Kwon Research Group. URL: [Link]

-

Title: Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Source: News-Medical.net, 2024. URL: [Link]

-

Title: The High-Throughput Screening Transformation in Modern Drug Development. Source: Technology Networks, 2025. URL: [Link]

-

Title: In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. Source: International Journal of Pharmacy and Biological Sciences, 2019. URL: [Link]

-

Title: Design, Molecular Docking Studies, Synthesis and Characterization of some New 4,5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Cyclooxygenase Inhibitors. Source: ProQuest, 2020. URL: [Link]

-

Title: Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Source: National Institutes of Health (NIH), 2022. URL: [Link]

-

Title: Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Source: Oriental Journal of Chemistry, 2018. URL: [Link]

-

Title: Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. Source: International Journal of Pharmaceutical and Phytopharmacological Research, 2023. URL: [Link]

-

Title: Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. Source: National Institutes of Health (NIH), 2021. URL: [Link]

-

Title: The Role of ADME & Toxicology Studies in Drug Discovery & Development. Source: IONTOX, 2020. URL: [Link]

-

Title: Pyrazole derivatives showing antimicrobial activity. Source: ResearchGate, 2024. URL: [Link]

-

Title: Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Source: PubMed, 2018. URL: [Link]

-

Title: Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Source: National Institutes of Health (NIH), 2016. URL: [Link]

-

Title: Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Source: National Institutes of Health (NIH), 2018. URL: [Link]

-

Title: In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. Source: Journal of Chemical and Pharmaceutical Research, 2016. URL: [Link]

-

Title: Using ADMET to Move Forward from Drug Discovery to Development. Source: Bitesize Bio, 2022. URL: [Link]

-

Title: Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. Source: ACS Omega, 2023. URL: [Link]

-

Title: Drug Discovery and ADMET process: A Review. Source: International Journal of Advanced Research in Biological Sciences, 2017. URL: [Link]

-

Title: Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. Source: ACS Publications, 2021. URL: [Link]

-

Title: Pyrazoles as anticancer agents: Recent advances. Source: SRR Publications, 2023. URL: [Link]

-

Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Source: MDPI, 2022. URL: [Link]

-

Title: Synthesis and anti-inflammatory activity of some pyrazole derivatives. Source: Semantic Scholar, 2016. URL: [Link]

-

Title: Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Source: MDPI, 2018. URL: [Link]

-

Title: Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Source: National Institutes of Health (NIH), 2022. URL: [Link]

-

Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: National Institutes of Health (NIH), 2017. URL: [Link]

-

Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: MDPI, 2017. URL: [Link]

-

Title: Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. Source: Ulster University, 2019. URL: [Link]

-

Title: PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Source: ResearchGate, 2025. URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ijarbs.com [ijarbs.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, Molecular Docking Studies, Synthesis and Characterization of some New 4,5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Cyclooxygenase Inhibitors - ProQuest [proquest.com]

- 13. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpbs.com [ijpbs.com]

- 15. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 17. kwon.engr.tamu.edu [kwon.engr.tamu.edu]

- 18. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 19. drugtargetreview.com [drugtargetreview.com]

- 20. azolifesciences.com [azolifesciences.com]

- 21. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. srrjournals.com [srrjournals.com]

- 23. jocpr.com [jocpr.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ijpsjournal.com [ijpsjournal.com]

- 28. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 29. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 30. pharmasalmanac.com [pharmasalmanac.com]

The Pyrazole Core: A Technical Guide to the Discovery of Modern Therapeutics

Part 1: The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The five-membered aromatic heterocycle known as pyrazole, characterized by two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] While rare in natural compounds, synthetic pyrazole derivatives are prevalent in a remarkable array of marketed therapeutics, treating conditions from cancer and inflammation to neurological disorders.[2][3] The unique chemical properties of the pyrazole ring—its ability to serve as both a hydrogen bond donor and acceptor, its metabolic stability, and its synthetic tractability—render it a "privileged scaffold."[4][5] This allows for extensive chemical modifications to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties.[6]

This guide provides an in-depth exploration of the discovery and development of pyrazole-based therapeutic agents. We will dissect the causality behind synthetic choices, elucidate key mechanisms of action, detail the workflows used to identify and optimize these compounds, and provide field-proven experimental protocols for researchers, scientists, and drug development professionals.

Part 2: Foundational Synthetic Strategies for the Pyrazole Nucleus

The construction of the pyrazole core is a well-established field, with several robust methods available to medicinal chemists. The choice of synthetic route is dictated by the desired substitution pattern, which is critical for dictating the molecule's interaction with its biological target.

One of the most fundamental and widely used methods is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] This reaction provides a direct and efficient route to a wide variety of substituted pyrazoles. The regioselectivity of the reaction—determining which nitrogen of an unsymmetrical hydrazine attacks which carbonyl—can be a challenge but is often controllable through careful selection of reactants and reaction conditions.[2]

Another common approach involves the cycloaddition of α,β-unsaturated carbonyl compounds with hydrazones, particularly under microwave irradiation, which can lead to high yields and short reaction times.[7]

Part 3: Mechanisms of Action & Key Therapeutic Applications

The versatility of the pyrazole scaffold allows it to be tailored to interact with a wide range of biological targets. This has led to the development of approved drugs across multiple therapeutic classes.

Anti-inflammatory Agents: The Dawn of Selective COX-2 Inhibition

The discovery of two isoforms of the cyclooxygenase (COX) enzyme revolutionized anti-inflammatory therapy.[8] While COX-1 is responsible for homeostatic functions like protecting the stomach lining, COX-2 is upregulated at sites of inflammation.[8] This presented a clear therapeutic strategy: selectively inhibit COX-2 to reduce inflammation and pain while sparing COX-1 to minimize gastrointestinal side effects.[8]

Celecoxib (Celebrex) is a landmark pyrazole-based selective COX-2 inhibitor.[8] Its diaryl-substituted pyrazole structure is key to its selectivity. A polar sulfonamide side chain on one of the phenyl rings binds to a specific hydrophilic side pocket present in the active site of COX-2, but not COX-1.[9][10] This interaction anchors the drug, allowing it to effectively block the conversion of arachidonic acid to inflammatory prostaglandins.[11][12]

Anticancer Agents: Targeting Aberrant Protein Kinases

Protein kinases are a large family of enzymes that regulate cellular processes like growth, proliferation, and survival.[13] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[14] The pyrazole scaffold has proven to be an exceptional framework for designing potent and selective protein kinase inhibitors (PKIs).[15][16]

Many pyrazole-based PKIs function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of a specific kinase, preventing the enzyme from transferring a phosphate group to its substrate and thereby blocking the downstream signaling cascade that drives cancer cell proliferation.[13] At least eight FDA-approved small molecule PKIs contain a pyrazole ring, including Ruxolitinib (JAK1/2 inhibitor) and Crizotinib (ALK/ROS1 inhibitor).[1][13]

| Drug Name | Target(s) | Approved Indications |

| Ruxolitinib | JAK1, JAK2 | Myelofibrosis[1] |

| Crizotinib | ALK, ROS1 | Non-small cell lung cancer (NSCLC)[1] |

| Encorafenib | BRAF V600E/K | Melanoma[1] |

| Avapritinib | KIT, PDGFRA | Systemic mastocytosis, GIST[1] |

| Erdafitinib | FGFR | Urothelial Carcinoma[14] |

Table 1: Selected FDA-Approved Pyrazole-Based Protein Kinase Inhibitors.

Other Prominent Therapeutic Successes

The application of pyrazole-based drugs extends beyond inflammation and cancer:

-

Erectile Dysfunction: Sildenafil (Viagra) , a pyrazolo-pyrimidinone derivative, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[17][18] By inhibiting PDE5, sildenafil prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation in the corpus cavernosum and facilitating erection.[19]

-

Obesity and Metabolic Syndrome: Rimonabant , a 1,5-diarylpyrazole, was developed as a selective cannabinoid-1 (CB1) receptor antagonist.[20][21] It demonstrated efficacy in reducing body weight and improving metabolic profiles by blocking CB1 receptors in the brain and peripheral organs.[22][23] However, it was later withdrawn from the market due to severe psychiatric side effects, including depression and anxiety, highlighting the critical importance of target validation and safety profiling in drug development.[21]

Part 4: The Discovery Workflow: From Hit to Lead

The journey from a chemical concept to a viable drug candidate is a systematic process of screening, identification, and optimization.

High-Throughput Screening (HTS) for Hit Identification

The initial discovery phase often begins with High-Throughput Screening (HTS), where large libraries of compounds are rapidly tested against a specific biological target to identify "hits"—molecules that show a desired activity. In recent years, High-Throughput Virtual Screening (HTVS) has become an invaluable preliminary step.[24][25] Computational models are used to screen vast virtual libraries of pyrazole compounds against a target's crystal structure, prioritizing those with the highest predicted binding affinity for subsequent in vitro testing.[24] This approach significantly reduces time and cost compared to screening physical compounds alone.[25]

Structure-Activity Relationship (SAR) for Lead Optimization

Once a hit is validated, the process of lead optimization begins. This is driven by establishing a Structure-Activity Relationship (SAR), a process that systematically modifies the chemical structure of the hit compound to improve its potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).[26][27]

For pyrazole-based inhibitors, SAR studies often explore substitutions at various positions on the pyrazole ring and its appendages.[26] For example, in the development of meprin inhibitors, it was found that introducing a phenyl moiety at the 3 and 5 positions of the pyrazole core resulted in high inhibitory activity in the low nanomolar range.[26] Further modifications to these phenyl rings revealed that certain electronic properties were favored for binding.[26] This iterative process of synthesis and testing is fundamental to transforming a moderately active hit into a potent and selective drug candidate.[27]

Part 5: Core Experimental Protocols

Reproducible and validated protocols are the bedrock of drug discovery research. The following are methodologies central to the evaluation of pyrazole-based therapeutic agents.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay is a foundational colorimetric assay used to assess the cytotoxic (cell-killing) potential of a compound. It measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[1] The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of an IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of MTT solution (typically 0.5 mg/mL in sterile PBS) to each well. Incubate for an additional 3-4 hours.

-

Solubilization: Remove the MTT solution. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[1] Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol: In Vitro Kinase Inhibition Assay (Generic)

Causality: This protocol describes a common method to determine the potency of a pyrazole compound against a specific protein kinase. The assay measures the amount of ATP consumed by the kinase during the phosphorylation of its substrate. A decrease in ATP consumption in the presence of the inhibitor indicates that the kinase's activity is being blocked.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of the purified target kinase, its specific peptide substrate, and ATP in an appropriate assay buffer. Prepare serial dilutions of the pyrazole inhibitor.

-

Reaction Setup: In a 96-well or 384-well plate, add the kinase and the pyrazole inhibitor (or vehicle control). Allow a pre-incubation period of 15-20 minutes at room temperature to permit inhibitor binding.

-

Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

-

Incubation: Incubate the plate at 30°C or 37°C for a defined period (e.g., 60 minutes). The exact time depends on the specific kinase's activity.

-

Stop Reaction & Detect Signal: Stop the reaction by adding a detection reagent. A common method is the Kinase-Glo® Luminescent Kinase Assay, which measures the amount of ATP remaining in the well. The reagent lyses the cells and contains luciferase and luciferin, which produce a luminescent signal proportional to the amount of ATP.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer. A lower signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

-

Analysis: Convert the luminescent signal to percent inhibition relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.

Part 6: Conclusion and Future Directions

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in addressing complex medical needs. Its remarkable adaptability has yielded blockbuster drugs in inflammation, cancer, and beyond, solidifying its status as a privileged core in drug discovery.[1][28] The continued exploration of this scaffold is driven by several key trends. The application of computational methods like HTVS is accelerating the initial stages of discovery, allowing for more rational design of candidates.[24] Furthermore, the synthesis of novel pyrazole derivatives continues to yield compounds with improved selectivity and novel mechanisms of action, targeting diseases ranging from neurodegeneration to microbial infections.[2][29] As our understanding of disease biology deepens, the strategic deployment of the pyrazole scaffold will undoubtedly continue to be a fruitful endeavor, promising a new generation of targeted and effective therapeutic agents.

References

-

Chen, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PubMed Central. Available at: [Link]

-

News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Available at: [Link]

-

Chen, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020). PubMed. Available at: [Link]

-

Saeed, A., & Nabi, B. (2023). Celecoxib. StatPearls - NCBI Bookshelf. Available at: [Link]

-

Bhat, M. A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

-

Lv, K., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

Schlenker, F., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]

-

Cetin, A., et al. (2024). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

-

Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]

-

Sestito, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central. Available at: [Link]

-

Whirl-Carrillo, M., et al. (2021). Celecoxib Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]

-

Galal, S. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

-

Kumar, H., et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Anti-Infective Agents. Available at: [Link]

-

ResearchGate. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Celecoxib. Wikipedia. Available at: [Link]

-

Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Available at: [Link]

-

Wikipedia. (n.d.). Rimonabant. Wikipedia. Available at: [Link]

-

Gorgan, D. L., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Semantic Scholar. Available at: [Link]

-

Kapri, A., et al. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. Available at: [Link]

-

Patel, P., & Raghunath, D. (2007). Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity. American journal of health-system pharmacy. Available at: [Link]

-

Galal, S. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]

-

Cetin, A., et al. (2024). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

-

Kumar, H., et al. (2022). An insight into pyrazole-containing compounds: Synthesis and pharmacological activities. SciSpace. Available at: [Link]

-

Gorgan, D. L., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

-

Kumar, H., et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. ResearchGate. Available at: [Link]

-

Aggarwal, N., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Ghofrani, H. A., et al. (2006). Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond. Nature Reviews Drug Discovery. Available at: [Link]

-

Zhang, M., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PubMed Central. Available at: [Link]

-

Moreira, F. A., et al. (2009). Rimonabant: a new therapeutic approach to obesity and cardiovascular risk factors. Arquivos Brasileiros de Endocrinologia & Metabologia. Available at: [Link]

-

Chigurupati, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Florentino, I. F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

-

Wallis, R. M., et al. (1999). The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5. General Pharmacology: The Vascular System. Available at: [Link]

-

Semantic Scholar. (2024). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Semantic Scholar. Available at: [Link]

-

OUCI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Odessa University Chemical Journal. Available at: [Link]

-

ResearchGate. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. Available at: [Link]

-

Padwal, R., & Majumdar, S. R. (2005). Rimonabant: the evidence for its use in the treatment of obesity and the metabolic syndrome. CMAJ. Available at: [Link]

-